1-Acetyl-1H-pyrrole-2-carbaldehyde
Overview
Description
1-Acetyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an acetyl group at the 1-position and a formyl group at the 2-position of the pyrrole ring. It is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Scientific Research Applications
1-Acetyl-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Its derivatives are being investigated for their ability to inhibit specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and agrochemicals. Its chemical properties make it suitable for various industrial applications.
Safety and Hazards
Future Directions
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions . This opens up potential future directions for research and applications of 1-Acetyl-1H-pyrrole-2-carbaldehyde and related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetyl-1H-pyrrole-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the condensation of 2-acetylpyrrole with formylating agents such as formic acid or formamide under acidic conditions. The reaction typically proceeds via electrophilic substitution at the 2-position of the pyrrole ring, followed by oxidation to yield the desired product.
Another approach involves the Vilsmeier-Haack reaction, where 2-acetylpyrrole is treated with a mixture of phosphorus oxychloride and dimethylformamide. This reaction forms an intermediate iminium ion, which undergoes hydrolysis to produce this compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the 3- and 5-positions of the pyrrole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: 1-Acetyl-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Acetyl-1H-pyrrole-2-methanol.
Substitution: 3-Bromo-1-acetyl-1H-pyrrole-2-carbaldehyde, 3-Nitro-1-acetyl-1H-pyrrole-2-carbaldehyde, 3-Sulfonyl-1-acetyl-1H-pyrrole-2-carbaldehyde.
Mechanism of Action
The mechanism of action of 1-acetyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The formyl and acetyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition or modulation of their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-1H-pyrrole-3-carbaldehyde: Similar structure but with the formyl group at the 3-position.
1-Acetyl-1H-pyrrole-4-carbaldehyde: Similar structure but with the formyl group at the 4-position.
1-Acetyl-1H-pyrrole-2-carboxylic acid: Oxidized form of 1-acetyl-1H-pyrrole-2-carbaldehyde.
1-Acetyl-1H-pyrrole-2-methanol: Reduced form of this compound.
Uniqueness
This compound is unique due to the specific positioning of the acetyl and formyl groups on the pyrrole ring. This arrangement imparts distinct reactivity and biological activity compared to its isomers and derivatives. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-acetylpyrrole-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6(10)8-4-2-3-7(8)5-9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZNXYLVEMUCQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551293 | |
Record name | 1-Acetyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30186-49-3 | |
Record name | 1-Acetyl-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30186-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.